Trichodermin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Trichodermin is a secondary metabolite belonging to the trichothecene class of mycotoxins, which are produced by various fungi, particularly species of Trichoderma, Fusarium, and Myrothecium. Its chemical formula is , and it is characterized by a unique structure that includes a 12,13-epoxy ring and an olefinic group at positions C-9 and C-10. This compound exhibits potent biological activities, particularly as an inhibitor of protein synthesis in eukaryotic cells, making it a subject of interest in both pharmacological and agricultural applications .

Trichodermin is synthesized through a series of enzymatic reactions starting from farnesyl pyrophosphate (FPP). The key steps include:

- Cyclization of FPP to form trichodiene via the enzyme trichodiene synthase (TRI5).

- Oxidation of trichodiene to isotrichodiol, followed by dehydration to form EPT.

- Hydroxylation of EPT to produce trichodermol.

- Acetylation of trichodermol to form trichodermin, catalyzed by the TRI3 enzyme using acetyl-CoA as the acetyl donor .

These reactions highlight the intricate biosynthetic pathway that leads to the formation of trichodermin, which is conserved across various Trichoderma species.

Trichodermin exhibits significant biological activities:

- Inhibition of Protein Synthesis: It binds to ribosomes and inhibits protein synthesis by interfering with the peptidyl transferase activity, which is crucial for translation in eukaryotic cells .

- Antimicrobial Activity: Trichodermin has shown effectiveness against a range of pathogens including filamentous fungi, yeasts, and bacteria. Its antimicrobial properties make it a candidate for agricultural fungicides .

- Cytotoxic Effects: Notably, trichodermin has been found to induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of trichodermin can be achieved through both natural biosynthetic pathways and chemical synthesis. The natural biosynthesis involves the aforementioned enzymatic processes within Trichoderma species. In contrast, chemical synthesis methods have been developed that allow for the creation of trichodermin derivatives with modified biological activities. These derivatives are synthesized by altering specific functional groups on the trichodermin structure to enhance its efficacy against pathogens or improve its pharmacological properties .

Trichodermin has several applications:

- Agricultural Fungicide: Due to its potent antifungal properties, it is used in agriculture to protect crops from fungal pathogens.

- Pharmaceuticals: Its ability to inhibit protein synthesis and induce apoptosis makes it a candidate for developing anticancer drugs.

- Research Tool: Trichodermin serves as a valuable tool in molecular biology for studying protein synthesis and cellular responses to stress .

Trichodermin is part of a larger family of trichothecenes. Here are some similar compounds:

| Compound Name | Source Organism | Key Features |

|---|---|---|

| Deoxynivalenol | Fusarium graminearum | Commonly known as vomitoxin; inhibits protein synthesis like trichodermin. |

| Nivalenol | Fusarium nivale | Similar structure; exhibits cytotoxicity but has different biological effects. |

| T-2 Toxin | Fusarium sporotrichioides | Highly toxic; affects immune response more severely than trichodermin. |

| HT-2 Toxin | Fusarium langsethiae | Related to T-2 toxin; shows similar effects on protein synthesis but varies in toxicity levels. |

Uniqueness of Trichodermin

Trichodermin's uniqueness lies in its specific structural features—particularly the 12,13-epoxy group and its acetylation at C-4—which contribute to its distinct biological activities compared to other trichothecenes. While many share similar mechanisms of action, the specific interactions and effects can vary significantly based on minor structural differences .

Trichodermin is a sesquiterpenoid mycotoxin belonging to the trichothecene family with the molecular formula C17H24O4 [1]. The compound has a molecular weight of 292.37 g/mol, consisting of 69.84% carbon, 8.27% hydrogen, and 21.89% oxygen [3] [4]. Trichodermin was first isolated from the fungus Trichoderma viride, though it has subsequently been identified in other fungal species including Myrothecium roridum [3].

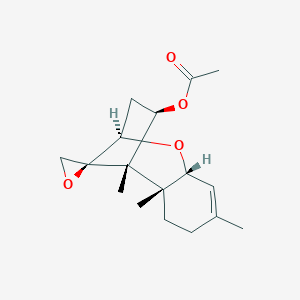

The structural elucidation of trichodermin reveals a complex tetracyclic skeleton characterized by a rigid framework [11]. The molecule contains a cyclohexene A-ring with a double bond between C-9 and C-10, a tetrahydropyranyl B-ring, a cyclopentyl C-ring, and a distinctive epoxide group at the C-12/C-13 position [11]. This tetracyclic core structure is common to all trichothecenes, with trichodermin specifically featuring an acetyl group at the C-4 position [1] [10].

X-ray crystallography studies have confirmed that trichodermin contains two six-membered rings, one five-membered ring, and one three-membered ring (the epoxide) [7]. The five-membered ring displays an envelope conformation with atom C12 positioned at the flap, approximately 0.705 Å out of the mean plane formed by the other four atoms [7]. The systematic IUPAC name for trichodermin is [(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-11-yl] acetate [1].

Physicochemical Characteristics

Trichodermin exhibits distinct physicochemical properties that influence its behavior in various environments. In its pure form, trichodermin appears as white crystalline powder [3]. The compound has a melting point ranging from 46°C to 60°C, with some studies specifically reporting 58-60°C [3]. Its boiling point has been determined to be 110-112°C at 0.05 mmHg pressure [3].

Table 1: Physicochemical Properties of Trichodermin

| Property | Value |

|---|---|

| Molecular Formula | C17H24O4 |

| Molecular Weight | 292.37 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 46-60°C |

| Boiling Point | 110-112°C (at 0.05 mmHg) |

| Optical Rotation | [α]D20 -11° (c = 1 in chloroform) |

| Solubility | Sparingly soluble in water; soluble in common organic solvents |

The optical rotation of trichodermin has been measured as [α]D20 -11° when dissolved in chloroform at a concentration of 1 g/100 mL [3]. This specific optical rotation value indicates the compound's chiral nature and stereochemical configuration. Regarding solubility, trichodermin is sparingly soluble in water but readily dissolves in most common organic solvents [3], a characteristic that reflects its predominantly lipophilic nature due to its carbon-rich structure.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structural details of trichodermin. Both proton (¹H) and carbon (¹³C) NMR analyses provide valuable information about the compound's molecular framework and configuration [6].

The ¹H NMR spectrum of trichodermin reveals several characteristic signals that correspond to its structural elements. The olefinic proton at C-10 typically appears as a signal at approximately δ 5.5-6.0 ppm, consistent with protons attached to carbon-carbon double bonds [26]. The proton at C-11, which is attached to the carbon bearing the acetoxy group, produces a signal at around δ 4.0-4.5 ppm [6]. Methyl groups in the molecule, including those at positions C-14, C-15, and C-16, generally appear as singlets in the upfield region between δ 0.9-1.5 ppm [26]. The acetyl methyl group produces a characteristic singlet at approximately δ 2.0 ppm [6] [26].

¹³C NMR spectroscopy further confirms the carbon skeleton of trichodermin. The spectrum shows signals for all 17 carbon atoms, with distinctive peaks for the carbonyl carbon of the acetate group at around δ 170 ppm and the olefinic carbons (C-9 and C-10) at approximately δ 130-140 ppm [18]. The epoxide carbons (C-12 and C-13) typically appear at δ 45-55 ppm, reflecting their unique chemical environment [19].

Two-dimensional NMR techniques, including COSY, TOCSY, HSQC, and HMBC, have been employed to establish correlations between protons and carbons in the trichodermin structure, thereby confirming the connectivity and stereochemistry of the molecule [19] [15].

Mass Spectrometry Profiles

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of trichodermin, aiding in its structural characterization [12]. The molecular ion peak [M]+ of trichodermin appears at m/z 292, corresponding to its molecular weight [1]. High-resolution mass spectrometry (HRMS) data confirms the molecular formula C17H24O4 with an observed [M+H]+ ion at m/z 293.1747 [6].

The fragmentation pattern of trichodermin in electron impact mass spectrometry (EI-MS) shows several characteristic peaks that reflect the sequential breaking of bonds within the molecule [25]. A significant fragment at m/z 277 corresponds to the loss of a methyl group (M-15) [12]. The base peak often appears at m/z 43, representing the acetyl fragment (CH3CO+) [6]. Other notable fragments include peaks at m/z 231 (loss of acetate group), m/z 187 (loss of epoxide and acetate), and various smaller fragments resulting from the cleavage of the tetracyclic core structure [12] [25].

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have been employed for the sensitive detection and quantification of trichodermin in various matrices [12]. These techniques utilize the characteristic mass spectral features of trichodermin for its identification and differentiation from other trichothecene compounds [19].

Infrared and UV-Visible Spectroscopy Patterns

Infrared (IR) spectroscopy provides information about the functional groups present in trichodermin [24]. The IR spectrum of trichodermin exhibits several characteristic absorption bands that correspond to its structural features. The carbonyl group of the acetate moiety produces a strong absorption band at approximately 1730-1740 cm⁻¹ [24]. The C=C stretching vibration of the olefinic bond between C-9 and C-10 appears at around 1650-1660 cm⁻¹ [14]. The epoxide ring gives rise to characteristic absorption bands in the 1250-1260 cm⁻¹ and 870-880 cm⁻¹ regions [14] [24].

Other notable IR absorption bands include C-H stretching vibrations (2850-2950 cm⁻¹), C-O stretching vibrations (1050-1250 cm⁻¹), and various bending and deformation modes that collectively form a unique IR fingerprint for trichodermin [14] [24].

The ultraviolet-visible (UV-Vis) spectrum of trichodermin shows an absorption maximum at approximately 205 nm with a molar extinction coefficient (ε) of 2400 [3]. This absorption is primarily due to the π→π* transition of the C9-C10 double bond [14]. The absence of significant absorption bands above 220 nm indicates the lack of extended conjugation in the molecule [3] [14].

Critical Structural Features

12,13-Epoxy Ring Configuration

The 12,13-epoxy ring is a defining structural feature of trichodermin and all trichothecene mycotoxins [1]. This three-membered ring consists of two carbon atoms (C-12 and C-13) and an oxygen atom forming a triangular structure [7]. X-ray crystallography studies have revealed that the epoxide ring in trichodermin adopts a specific stereochemical configuration that is critical for its biological activity [7] [10].

The epoxide ring is nearly perpendicular to the planes formed by the other ring systems in the molecule, with dihedral angles approaching 90 degrees [8]. This orientation contributes to the overall three-dimensional structure of trichodermin and influences its interactions with biological targets [10]. The epoxide oxygen forms a key part of the binding interface when trichodermin interacts with ribosomes, its primary biological target [1].

Studies involving chemical modifications of trichodermin have demonstrated that the integrity of the 12,13-epoxy ring is essential for its biological activity [6]. Derivatives in which the epoxide has been opened or modified show significantly reduced activity, confirming the critical role of this structural feature [6] [10]. The specific stereochemistry of the epoxide ring, with its β-orientation, is also important for the biological properties of trichodermin [9].

C9-C10 Olefinic Bond

The carbon-carbon double bond between positions C-9 and C-10 is another critical structural feature of trichodermin [7]. This olefinic bond is part of the cyclohexene A-ring and contributes to the conformational rigidity of the molecule [11]. X-ray crystallography data has confirmed the presence of this double bond with a typical C=C bond length of 1.325 Å, indicating sp² hybridization of the C-9 and C-10 atoms [7].

The C9-C10 double bond influences the geometry of the A-ring, resulting in larger bond angles at the sp²-hybridized carbons [7]. Specifically, the C8-C9-C10 bond angle is approximately 121.0° and the C9-C10-C11 bond angle is about 125.0°, both significantly larger than the typical tetrahedral angle of 109.5° [7]. The torsion angle C8-C9-C10-C11 is relatively small at 2.6°, indicating the planarity around the double bond [7] [9].

The presence of the C9-C10 olefinic bond affects the conformation of the A-ring, causing it to adopt a half-chair conformation rather than the chair conformation typically observed in saturated cyclohexane rings [7] [11]. This conformational feature has implications for the overall three-dimensional structure of trichodermin and its interactions with biological targets [10].

Structure-activity relationship studies have shown that modifications to the C9-C10 double bond, such as epoxidation or hydrogenation, significantly alter the biological properties of trichodermin [6]. For example, derivatives with a C9-C10 epoxide instead of a double bond show markedly different activity profiles, highlighting the importance of this structural feature [6].

Acetyl Group at C4 Position

The acetyl group attached to the C-4 position is a distinguishing feature of trichodermin compared to other trichothecenes [10]. This functional group consists of a carbonyl (C=O) moiety linked to a methyl group (CH3) and is connected to the C-4 carbon of the trichothecene core via an ester bond [1] [3].

The presence of the acetyl group at C-4 influences both the physical properties and biological activity of trichodermin [10]. The ester linkage contributes to the overall polarity of the molecule and affects its solubility characteristics [3]. The carbonyl oxygen of the acetyl group can participate in hydrogen bonding interactions, which may be relevant for the compound's interactions with biological targets [10].

The stereochemistry at the C-4 position is also important, with the acetyl group adopting a β-orientation in trichodermin [9]. This specific stereochemical arrangement contributes to the three-dimensional structure of the molecule and its biological properties [6] [10].

Comparative studies between trichodermin and its deacetylated derivative, trichodermol, have demonstrated the significance of the C-4 acetyl group [16]. Trichodermol, which lacks the acetyl group at C-4 and instead has a hydroxyl group, shows different physicochemical properties and biological activities compared to trichodermin [16] [10]. This highlights the role of the acetyl group in determining the specific characteristics of trichodermin [6].

Conformational Analysis and Molecular Modeling

Conformational analysis and molecular modeling studies have provided valuable insights into the three-dimensional structure and dynamic behavior of trichodermin [15]. These computational approaches complement experimental techniques such as X-ray crystallography and NMR spectroscopy in elucidating the structural details of the molecule [7] [15].

Molecular dynamics (MD) simulations have been employed to explore the conformational flexibility of trichodermin in different environments [15]. These simulations typically involve placing the trichodermin molecule in a box containing solvent molecules (such as water or dimethyl sulfoxide) and monitoring its behavior over time [15]. The results reveal that while the tetracyclic core of trichodermin is relatively rigid, certain peripheral groups, including the acetyl moiety at C-4, exhibit some degree of rotational freedom [15].

Conformational search algorithms, such as the LowModeMD sampling method, have been used to identify the low-energy conformers of trichodermin and related compounds [15]. These approaches involve systematically exploring the conformational space of the molecule and identifying energetically favorable arrangements [15]. The results indicate that trichodermin adopts a preferred conformation in solution that is largely determined by its rigid tetracyclic core structure [11] [15].

The A-ring of trichodermin, which contains the C9-C10 double bond, adopts a half-chair conformation [7] [11]. The B-ring, which is a tetrahydropyran ring, typically assumes a chair conformation, although boat conformations have been observed in some cases [11]. The C-ring, a cyclopentane ring, displays an envelope conformation with one atom (C-12) positioned out of the plane formed by the other four atoms [7] [9].

Molecular docking studies have been performed to investigate the interactions between trichodermin and its biological targets, particularly ribosomes [1]. These studies suggest that the specific three-dimensional structure of trichodermin, including the orientation of the epoxide ring and the acetyl group, is crucial for its binding to the peptidyl transferase center of ribosomes [1] [10].

XLogP3

UNII

Wikipedia

Dates

Explore Compound Types